molecular formula C10H10ClFO2 B13073083 Methyl 2-(2-chloro-5-fluorophenyl)propanoate

Methyl 2-(2-chloro-5-fluorophenyl)propanoate

Cat. No.: B13073083
M. Wt: 216.63 g/mol
InChI Key: SMKPQPQOJZIWJK-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloro-5-fluorophenyl)propanoate is an organic compound with the molecular formula C10H10ClFO2. It is a derivative of propanoic acid and contains both chlorine and fluorine atoms on its aromatic ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloro-5-fluorophenyl)propanoate typically involves the esterification of 2-(2-chloro-5-fluorophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloro-5-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as common reagents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

    Substitution Reactions: Depending on the substituent introduced, various derivatives of the original compound can be formed.

    Hydrolysis: 2-(2-chloro-5-fluorophenyl)propanoic acid and methanol.

    Reduction: The corresponding alcohol derivative.

Scientific Research Applications

Methyl 2-(2-chloro-5-fluorophenyl)propanoate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and analgesic properties.

    Industry: Employed in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloro-5-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chloro-4-fluorophenyl)propanoate
  • Methyl 2-(2-chloro-3-fluorophenyl)propanoate
  • Methyl 2-(2-chloro-6-fluorophenyl)propanoate

Uniqueness

Methyl 2-(2-chloro-5-fluorophenyl)propanoate is unique due to the specific positioning of the chlorine and fluorine atoms on the aromatic ring, which influences its chemical reactivity and biological activity. This distinct arrangement allows for targeted interactions in various applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

methyl 2-(2-chloro-5-fluorophenyl)propanoate

InChI

InChI=1S/C10H10ClFO2/c1-6(10(13)14-2)8-5-7(12)3-4-9(8)11/h3-6H,1-2H3

InChI Key

SMKPQPQOJZIWJK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)Cl)C(=O)OC

Origin of Product

United States

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